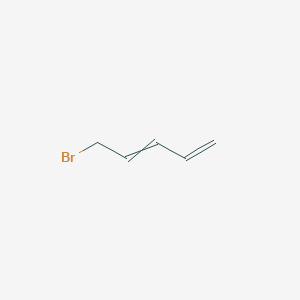

Bromomethylbutadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H7Br |

|---|---|

Molecular Weight |

147.01 g/mol |

IUPAC Name |

5-bromopenta-1,3-diene |

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-4H,1,5H2 |

InChI Key |

LGKANOVVJSORFA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)buta-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes to 2-(bromomethyl)buta-1,3-diene, a versatile reagent in organic synthesis. The document outlines key experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to illustrate the synthetic processes.

Introduction

2-(Bromomethyl)buta-1,3-diene is a valuable synthetic intermediate, primarily utilized in the introduction of the isobutenyl-1-methylene group in the synthesis of various organic compounds, including pharmaceuticals and advanced materials. Its diene functionality, coupled with the reactive bromomethyl group, allows for a range of chemical transformations, most notably in Diels-Alder reactions and as a precursor for functionalized dienes. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data.

Synthetic Methodologies

Two principal synthetic strategies have been reported for the preparation of 2-(bromomethyl)buta-1,3-diene. The first involves the bromination of isoprene followed by dehydrobromination, while the second, more versatile approach, utilizes a two-step sequence starting from 1,4-dibromo-2-butene.

Method 1: Synthesis from Isoprene

This classical approach involves the addition of bromine to isoprene to form 1,4-dibromo-2-methyl-2-butene, which is subsequently dehydrobrominated to yield the desired product.[1]

Reaction Scheme:

-

Step 1: Bromination of Isoprene Isoprene reacts with bromine, typically at low temperatures, to yield 1,4-dibromo-2-methyl-2-butene. This reaction proceeds with high efficiency.[1]

-

Step 2: Dehydrobromination The resulting dibromide is treated with a base to induce elimination of hydrogen bromide, forming the conjugated diene system of 2-(bromomethyl)buta-1,3-diene.[1]

Method 2: Two-Step Synthesis from 1,4-Dibromo-2-butene

A more recent and often preferred method involves the reaction of commercially available 1,4-dibromo-2-butene with an appropriate Grignard reagent, followed by dehydrohalogenation. This method allows for the synthesis of a variety of 2-substituted 1,3-butadienes.[2]

Reaction Scheme:

-

Step 1: SN2' Reaction with Grignard Reagent 1,4-Dibromo-2-butene undergoes an SN2' reaction with an alkyl Grignard reagent in the presence of a copper(I) iodide catalyst. This step selectively forms the 3-(bromomethyl)alk-1-ene intermediate.[2]

-

Step 2: Dehydrohalogenation The intermediate is then subjected to dehydrohalogenation using a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to furnish the 2-alkyl-1,3-butadiene. To specifically obtain 2-(bromomethyl)buta-1,3-diene via a related pathway, modifications to the starting materials and reagents would be necessary, though the underlying principles of SN2' and elimination hold.[2]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of 2-(bromomethyl)buta-1,3-diene and a related analogue.

| Method | Starting Material(s) | Reagents | Product | Yield (%) | Reference |

| 1 | Isoprene, Bromine | 1) Br₂, 2) Base (e.g., DMPU) | 2-(Bromomethyl)buta-1,3-diene | ~35% (overall) | [1][3] |

| 2 | 1,4-Dibromo-2-butene, Isopropylmagnesium bromide | 1) CuI, Et₂O, 2) DBU | 2-Isopropyl-1,3-butadiene | 79% (Step 1), 77% (Step 2) | [2] |

Note: The yield for Method 2 is for a structurally related 2-alkyl-1,3-butadiene, illustrating the efficiency of this general approach.

Experimental Protocols

Protocol for Method 1: Synthesis from Isoprene

Step 1: Synthesis of 1,4-dibromo-2-methyl-2-butene [1]

-

In a reaction vessel equipped with a dropping funnel and a dry ice/acetone bath, a solution of isoprene is maintained at a temperature below -20 °C.

-

Bromine is added dropwise to the cooled isoprene solution.

-

The reaction is allowed to proceed to completion, resulting in the formation of 1,4-dibromo-2-methyl-2-butene in essentially quantitative yield (100%).

Step 2: Synthesis of 2-(bromomethyl)buta-1,3-diene [1]

-

To the 1,4-dibromo-2-methyl-2-butene obtained in the previous step, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is added.

-

The mixture is heated, and the product, 2-(bromomethyl)buta-1,3-diene, is collected by vacuum distillation.

-

A trace amount of hydroquinone is added to the collected product as a stabilizer.

-

The final product is obtained as a greenish-brown liquid with a reported yield of 80% for this step.

Protocol for Method 2 (Analogous Synthesis of 2-Isobutyl-1,3-butadiene)

Step 1: Synthesis of 3-(bromomethyl)-5-methylhex-1-ene [2]

-

To a mixture of copper(I) iodide (CuI) and 1,4-dibromo-2-butene in diethyl ether at -10 °C, a freshly prepared solution of isobutylmagnesium chloride in ether is added dropwise.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated NH₄Cl solution.

-

The aqueous phase is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

The crude product is purified by Kugelrohr distillation to yield 3-(bromomethyl)-5-methylhex-1-ene as a colorless oil.

Step 2: Synthesis of 2-Isobutyl-1,3-butadiene [2]

-

To a solution of 3-(bromomethyl)-5-methylhex-1-ene in CH₂Cl₂, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added.

-

The mixture is heated to reflux for 8 hours.

-

After cooling, the mixture is washed with 10% HCl, and the aqueous phase is extracted with CH₂Cl₂.

-

The combined organic phases are dried over sodium sulfate and filtered.

-

The solvent is removed by Kugelrohr distillation to afford 2-isobutyl-1,3-butadiene as a colorless oil.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described above.

Caption: Workflow for the synthesis of 2-(bromomethyl)buta-1,3-diene from isoprene.

Caption: Workflow for the analogous synthesis of 2-isobutyl-1,3-butadiene.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(bromomethyl)-1,3-butadiene, a versatile reagent in organic synthesis. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Properties

2-(Bromomethyl)-1,3-butadiene is a reactive diene with the chemical formula C₅H₇Br.[1][2][3] It is a colorless to light yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₇Br | [1][2][4] |

| Molecular Weight | 147.01 g/mol | [2][4][5] |

| Boiling Point | 40-45 °C at 40 Torr | [4][5] |

| Density | 1.348 g/cm³ at 25 °C | [4][5] |

| CAS Number | 23691-13-6 | [2][4] |

Synthesis and Experimental Protocols

The synthesis of 2-(bromomethyl)-1,3-butadiene can be achieved through a multi-step process, typically starting from isoprene. A general synthetic workflow is outlined below.

Experimental Workflow: Synthesis of 2-(Bromomethyl)-1,3-butadiene from Isoprene

Caption: General workflow for the synthesis of 2-(bromomethyl)-1,3-butadiene.

Detailed Experimental Protocol: Synthesis from Isoprene

A common method for the synthesis of 2-(bromomethyl)-1,3-butadiene involves the bromination of isoprene to form 1,4-dibromo-2-methyl-2-butene, followed by dehydrobromination.[6]

Step 1: Bromination of Isoprene

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve isoprene in an inert solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled isoprene solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The solvent can be removed under reduced pressure to yield the crude 1,4-dibromo-2-methyl-2-butene intermediate.

Step 2: Dehydrobromination

-

Dissolve the crude 1,4-dibromo-2-methyl-2-butene in a suitable solvent like dichloromethane.

-

Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash it with a dilute acid solution (e.g., 10% HCl) and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain 2-(bromomethyl)-1,3-butadiene.[7]

Reactivity and Chemical Behavior

2-(Bromomethyl)-1,3-butadiene is a highly reactive compound due to the presence of both a conjugated diene system and a reactive allylic bromide.

Diels-Alder Reactions

As a conjugated diene, 2-(bromomethyl)-1,3-butadiene readily undergoes [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles to form six-membered rings.[8] This reactivity makes it a valuable building block for the synthesis of complex cyclic and bicyclic molecules.

Reaction Mechanism: Diels-Alder Cycloaddition

Caption: General scheme of a Diels-Alder reaction involving 2-(bromomethyl)-1,3-butadiene.

Nucleophilic Substitution

The allylic bromide functionality is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups at the methyl position. This makes 2-(bromomethyl)-1,3-butadiene a useful precursor for the synthesis of various functionalized 1,3-butadienes.[6] For example, it can react with amines to yield amino-functionalized dienes.[6]

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

-

Vinyl Protons: Multiple signals in the range of 5.0-6.5 ppm, showing characteristic splitting patterns (doublets, doublets of doublets) due to coupling between adjacent vinyl protons.

-

Bromomethyl Protons: A singlet in the range of 4.0-4.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Vinyl Carbons: Four signals in the olefinic region (110-150 ppm).

-

Bromomethyl Carbon: A signal around 30-40 ppm.

Safety, Handling, and Storage

2-(Bromomethyl)-1,3-butadiene is a reactive and potentially hazardous chemical. Proper safety precautions must be taken during its handling and storage.

-

Hazards: The compound is expected to be flammable and an irritant. Due to its volatility and reactivity, it should be handled in a well-ventilated fume hood.

-

Storage: It should be stored in a cool, dry, and dark place, away from heat and sources of ignition. To prevent polymerization, it is often stored with an inhibitor.[9][10]

-

Decomposition: Upon heating, it may undergo decomposition or hazardous polymerization.[11] Contact with strong oxidizing agents should be avoided.[11]

This technical guide provides a foundational understanding of the chemical properties and applications of 2-(bromomethyl)-1,3-butadiene. For specific applications, further investigation and optimization of reaction conditions are recommended.

References

- 1. atc.io [atc.io]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Cas 23691-13-6,2-(bromomethyl)buta-1,3-diene | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sasoltechdata.com [sasoltechdata.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. cdn2.hubspot.net [cdn2.hubspot.net]

An In-depth Technical Guide to the Isomers of Bromomethylbutadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of bromomethylbutadiene (C5H7Br), focusing on their synthesis, physical properties, and spectroscopic characterization. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction to this compound Isomers

This compound isomers are a group of unsaturated organobromine compounds with the molecular formula C5H7Br. These compounds are valuable synthetic intermediates due to the presence of both a reactive bromine atom and a conjugated diene system. This combination of functional groups allows for a variety of chemical transformations, making them useful building blocks in the synthesis of more complex molecules, including pharmaceuticals and polymers. The reactivity and properties of these isomers are highly dependent on the position of the bromine atom and the arrangement of the double bonds within the carbon skeleton.

Structural Isomers of this compound

The structural isomers of this compound can be broadly categorized into acyclic and cyclic compounds. The acyclic isomers feature a five-carbon chain with two double bonds and a bromine substituent, while the cyclic isomers consist of a five-membered ring with one double bond and a bromine substituent. A comprehensive, though not exhaustive, list of possible isomers is presented below.

Acyclic Isomers:

-

Positional Isomers of Brominated Pentadiene:

-

1-Bromo-2-methyl-1,3-butadiene

-

1-Bromo-3-methyl-1,3-butadiene

-

2-(Bromomethyl)-1,3-butadiene

-

4-Bromo-2-methyl-1,3-butadiene

-

5-Bromopenta-1,3-diene (E and Z isomers)

-

-

Allenic Isomers:

-

1-Bromo-3-methyl-1,2-butadiene

-

Cyclic Isomers:

-

1-Bromocyclopentene

-

3-Bromocyclopentene

-

4-Bromocyclopentene

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound isomers vary significantly with their molecular structure. A summary of available data is provided in the tables below. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the differentiation and characterization of these isomers.

Physical Properties

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-(Bromomethyl)-1,3-butadiene | 23691-13-6 | 147.01 | 40-45 @ 40 Torr[1] | 1.348 @ 25°C[1] |

| 1-Bromocyclopentene | 1192-04-7 | 147.01 | 63 @ 22 Torr[2] | 1.437 @ 18°C[2] |

| 3-Bromocyclopentene | 36291-48-2 | 147.01 | Not available | Not available |

| Bromocyclopentane (Saturated Analog) | 137-43-9 | 149.03 | 137-139 | 1.39 @ 25°C |

Spectroscopic Data (NMR)

Detailed NMR data for specific this compound isomers is not extensively available in a comparative format. However, the principles of NMR spectroscopy allow for the prediction of spectral features that can distinguish between the isomers. For instance, the number of signals, their chemical shifts, and splitting patterns in both ¹H and ¹³C NMR spectra will be unique to each isomer's structure. As a reference, the known NMR data for the saturated analog, bromocyclopentane, is provided.

¹H and ¹³C NMR Data for Bromocyclopentane:

| Nucleus | Chemical Shift (ppm) |

| ¹H | 4.45 (CHBr), 2.07 (CH₂), 1.76 (CH₂)[3] |

| ¹³C | Data not readily available in sources. |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound isomers. The following sections provide protocols for the synthesis of two key isomers.

Synthesis of 2-(Bromomethyl)-1,3-butadiene from Isoprene

This synthesis involves the radical bromination of isoprene followed by dehydrobromination.

Materials:

-

Isoprene

-

Bromine (Br₂)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

Dry ice/acetone bath

-

Standard glassware for organic synthesis

Procedure:

-

Set up a reaction flask in a dry ice/acetone bath to maintain a temperature below -20°C.

-

To a solution of isoprene, add bromine dropwise while maintaining the low temperature. This reaction typically proceeds with a high yield to form 1,4-dibromo-2-methyl-2-butene.[4]

-

Following the addition of bromine, add DMPU to the reaction mixture.

-

Apply a vacuum to the flask to facilitate the elimination of HBr and collect the 2-(bromomethyl)-1,3-butadiene product.[4]

Three-Step Synthesis of 3-Bromocyclopentene from Cyclopentane

This synthesis involves free-radical bromination, elimination, and subsequent allylic bromination.[5][6]

Step 1: Bromination of Cyclopentane

-

In a reaction flask, combine cyclopentane with bromine (Br₂).

-

Irradiate the mixture with UV light to initiate free-radical bromination, yielding bromocyclopentane.[6]

Step 2: Dehydrohalogenation to Cyclopentene

-

Treat the bromocyclopentane from Step 1 with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).

-

Heat the reaction mixture to promote the E2 elimination of HBr, forming cyclopentene.[6]

Step 3: Allylic Bromination to 3-Bromocyclopentene

-

Dissolve the cyclopentene from Step 2 in a suitable solvent like carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or peroxide) to the solution.

-

Heat the mixture to reflux to initiate allylic bromination, resulting in the formation of 3-bromocyclopentene.[5]

Reactions of this compound Isomers

The conjugated diene system in many this compound isomers makes them excellent substrates for cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Isomers such as 2-(bromomethyl)-1,3-butadiene can act as the diene component, reacting with a dienophile to form a cyclohexene derivative. The electron-donating or -withdrawing nature of the bromomethyl group can influence the reactivity of the diene and the regioselectivity of the cycloaddition.

While specific experimental protocols for the Diels-Alder reactions of this compound isomers are not detailed in the provided search results, a general representation of the reaction is shown below. The reaction typically proceeds by heating the diene with a suitable dienophile.

Visualizations

Synthesis of 2-(Bromomethyl)-1,3-butadiene

Caption: Synthesis of 2-(Bromomethyl)-1,3-butadiene.

Diels-Alder Reaction of a this compound Isomer

Caption: Generalized Diels-Alder reaction.

References

Technical Guide: 2-(Bromomethyl)-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 2-(bromomethyl)-1,3-butadiene, a reactive diene utilized as a versatile building block in organic synthesis. The internationally recognized IUPAC name for this compound is 2-(bromomethyl)buta-1,3-diene [1]. This document details its physicochemical properties, synthesis protocols, and key reactions, presenting quantitative data in accessible tables and illustrating workflows with diagrams.

Physicochemical Properties

2-(Bromomethyl)buta-1,3-diene is a flammable liquid and vapor. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H7Br | [1][2] |

| Molecular Weight | 147.01 g/mol | [1][3] |

| Density | 1.348 g/cm³ (at 25 °C) | [2][3] |

| Boiling Point | 40-45 °C (at 40 Torr) | [2][3] |

| CAS Number | 23691-13-6 | [1][2] |

Synthesis of 2-(Bromomethyl)-1,3-butadiene

A primary route for the synthesis of 2-(bromomethyl)-1,3-butadiene involves the dehydrohalogenation of 1,4-dibromo-2-methyl-2-butene. This process is often facilitated by a base in a suitable solvent.

Experimental Protocol: Dehydrohalogenation of 1,4-dibromo-2-methyl-2-butene

A detailed experimental protocol for a two-step synthesis of 2-substituted 1,3-butadienes has been described, which can be adapted for this specific compound. The second step, dehydrohalogenation, is critical.

Materials:

-

3-(bromomethyl)-alk-1-ene (precursor)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (CH2Cl2)

-

10% Hydrochloric acid (HCl)

-

Sodium sulfate

Procedure:

-

A solution of the appropriate 3-(bromomethyl)-alk-1-ene in dichloromethane is prepared.

-

DBU is added to the solution.

-

The mixture is heated to reflux for a specified period (e.g., 8 hours).

-

After cooling, the mixture is washed with 10% HCl.

-

The aqueous phase is extracted with dichloromethane.

-

The combined organic phases are dried over sodium sulfate and filtered.

-

The solvent is removed via Kugelrohr distillation to yield the 2-alkyl-1,3-butadiene product.

For the synthesis of 2-isobutyl-1,3-butadiene, a similar diene, this method yielded a colorless oil with a 52% yield[4].

Another method involves the use of potassium hydroxide (KOH) catalyzed by triisopropylsilanol[4].

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted 1,3-butadienes, including 2-(bromomethyl)-1,3-butadiene.

References

Technical Data Guide: 2-(Bromomethyl)buta-1,3-diene

CAS Number: 23691-13-6

This technical guide provides a summary of the available information on 2-(bromomethyl)buta-1,3-diene, a reactive diene used as a synthetic intermediate in the chemical and pharmaceutical industries.[1] Due to the limited publicly available data, this document focuses on the chemical properties, synthesis, and known applications of the compound. Information regarding its biological activity and specific roles in drug development is not extensively available in the current literature.

Chemical and Physical Properties

2-(Bromomethyl)buta-1,3-diene is a derivative of butadiene with a bromomethyl group at the 2-position, which significantly enhances its reactivity as a chemical building block.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₇Br | [2] |

| Molecular Weight | 147.01 g/mol | [2] |

| Appearance | Colorless gas (likely under standard conditions, though often handled in solution) | [1] |

| Boiling Point | 82-83 °C at 200 hPa | [3] |

| Density | 1.29 g/mL at 20 °C | [3] |

| SMILES | C=C(CBr)C=C | [2] |

| InChI | 1S/C5H7Br/c1-3-5(2)4-6/h3H,1-2,4H2 | [2] |

Synthesis Protocols

Two primary synthetic routes for 2-(bromomethyl)buta-1,3-diene have been identified in the literature.

Synthesis from Isoprene

A common method involves the bromination of isoprene to form an intermediate, 1,4-dibromo-2-methyl-2-butene, which is then converted to 2-(bromomethyl)buta-1,3-diene.[4]

Experimental Protocol:

Step 1: Synthesis of 1,4-dibromo-2-methyl-2-butene

-

In a reaction vessel equipped with a stirrer and a cooling bath, place isoprene.

-

Cool the isoprene in a dry ice/acetone bath to maintain a temperature below -20 °C.

-

Slowly add bromine dropwise to the cooled isoprene.

-

The reaction is typically carried out to completion, yielding 1,4-dibromo-2-methyl-2-butene in high yield (reported as 100%).[4]

Step 2: Synthesis of 2-(bromomethyl)buta-1,3-diene

-

To the 1,4-dibromo-2-methyl-2-butene intermediate, add 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

-

The reaction mixture is then subjected to a vacuum to collect the 2-(bromomethyl)buta-1,3-diene product.[4]

General Two-Step Synthesis for 2-Substituted 1,3-Butadienes

A more general method for synthesizing 2-substituted 1,3-butadienes can be adapted for the preparation of 2-(bromomethyl)buta-1,3-diene. This method starts with the commercially available 1,4-dibromo-2-butene.[5]

Experimental Protocol:

Step 1: SN2' Substitution

-

To a cooled (-10 °C) mixture of copper(I) iodide (CuI) and 1,4-dibromo-2-butene in diethyl ether, a suitable Grignard reagent is added dropwise. For the synthesis of the parent compound, this step would be modified.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated ammonium chloride solution.

-

The aqueous phase is extracted with ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

Step 2: Dehydrohalogenation

-

The crude product from Step 1 is dissolved in a suitable solvent such as dichloromethane.

-

A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the solution.

-

The mixture is heated to reflux, and the reaction is monitored for completion.

-

After cooling, the mixture is washed with dilute acid (e.g., 10% HCl), and the aqueous phase is extracted with the organic solvent.

-

The combined organic layers are dried and concentrated to yield the 2-substituted 1,3-butadiene.[5]

Reactivity and Applications

2-(Bromomethyl)buta-1,3-diene is a versatile intermediate for the synthesis of more complex molecules due to its reactive diene system and the presence of a labile bromide.[1]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for creating novel molecules with potential therapeutic or pesticidal applications.[1]

-

Functionalized Diene Synthesis: The bromomethyl group can be readily displaced by nucleophiles to introduce a variety of functional groups at the 2-position. For example, it can be reacted with sodium ethoxide to produce 2-ethoxymethyl-1,3-butadiene or with amines to yield N,N-dialkylamino derivatives.[4]

-

Polymer and Materials Science: This compound is also utilized as a precursor in the production of specialty polymers and advanced materials.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers [mdpi.com]

- 5. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 2-(Bromomethyl)-3-methyl-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-3-methyl-1,3-butadiene, a substituted conjugated diene, is a versatile reagent in organic synthesis, particularly in the construction of complex molecules. Its reactivity is dominated by the interplay between the conjugated diene system and the allylic bromide functionality. This guide provides a comprehensive overview of the stability and reactivity of 2-(bromomethyl)-3-methyl-1,3-butadiene, drawing upon available data and established principles of organic chemistry. It aims to serve as a valuable resource for researchers, scientists, and drug development professionals employing this compound in their work. This document summarizes key stability and reactivity parameters, outlines relevant experimental protocols, and presents visual representations of its chemical behavior.

Introduction

2-(Bromomethyl)-3-methyl-1,3-butadiene, an analogue of the naturally occurring isoprene, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. The presence of a conjugated diene system allows for its participation in pericyclic reactions such as the Diels-Alder reaction, while the allylic bromide provides a reactive site for nucleophilic substitution. Understanding the stability and reactivity of this compound is crucial for its effective handling, storage, and application in multi-step syntheses.

Stability

The stability of 2-(bromomethyl)-3-methyl-1,3-butadiene is influenced by several factors, including temperature, light, and the presence of stabilizers. As a conjugated diene, it is susceptible to polymerization, and as an allylic bromide, it can undergo decomposition.

Thermal Stability

It is recommended to store the compound at low temperatures to minimize thermal decomposition and polymerization. For isoprene (2-methyl-1,3-butadiene), a structurally similar compound lacking the bromomethyl group, the vapor pressure is 605 hPa at 20 °C, and it has a boiling point of 34 °C.[3] While not directly applicable, these values suggest that 2-(bromomethyl)-3-methyl-1,3-butadiene is also a relatively volatile compound.

Shelf Life and Storage

Due to its propensity for polymerization and decomposition, 2-(bromomethyl)-3-methyl-1,3-butadiene should be stored under an inert atmosphere, protected from light, and at a reduced temperature. The addition of radical inhibitors, such as p-tert-butylcatechol, is a common practice to prevent polymerization of related dienes like isoprene.[4] For unstabilized dienes, the shelf life can be limited. While a specific shelf life for 2-(bromomethyl)-3-methyl-1,3-butadiene is not documented, it is advisable to use it relatively fresh or to re-purify it if stored for extended periods.

Reactivity

The reactivity of 2-(bromomethyl)-3-methyl-1,3-butadiene is characterized by the independent and cooperative behavior of its conjugated diene and allylic bromide functionalities.

Nucleophilic Substitution

The allylic bromide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. These reactions are valuable for introducing a variety of functional groups.

Table 1: Examples of Nucleophilic Substitution Reactions with 2-(Bromomethyl)-3-methyl-1,3-butadiene

| Nucleophile | Product | Reference |

| Diethylamine | 2-((N,N-Diethylamino)methyl)-1,3-butadiene | [5] |

| Sodium Ethoxide | 2-(Ethoxymethyl)-1,3-butadiene | [5] |

Experimental Protocol: Synthesis of 2-((N,N-Diethylamino)methyl)-1,3-butadiene [5]

-

To a solution of diethylamine in diethyl ether at 0 °C, add 2-(bromomethyl)-3-methyl-1,3-butadiene dropwise.

-

Stir the reaction mixture overnight at room temperature.

-

The product can be isolated by distillation.

Polymerization

As a substituted butadiene, this compound can undergo polymerization. The presence of the bromomethyl group may influence the polymerization mechanism and the properties of the resulting polymer. The polymerization of dienes can be initiated by radical, anionic, or cationic initiators. The activation energy for the free-radical polymerization of 1,3-butadiene has been reported to be in the range of 35.7-38.9 kJ/mol.[6] While specific kinetic data for the polymerization of 2-(bromomethyl)-3-methyl-1,3-butadiene is not available, it is expected to undergo polymerization under similar conditions.

Logical Relationship: Factors Influencing Polymerization

Caption: Factors influencing the polymerization of 2-(bromomethyl)-3-methyl-1,3-butadiene.

Diels-Alder Reaction

The conjugated diene system readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This allows for the formation of six-membered rings, a common structural motif in many natural products and pharmaceutical compounds. The reactivity of the diene can be influenced by the electronic nature of the dienophile.

Experimental Workflow: Diels-Alder Reaction

Caption: A general experimental workflow for conducting a Diels-Alder reaction.

Safety and Handling

2-(Bromomethyl)-3-methyl-1,3-butadiene is expected to be a reactive and potentially hazardous compound. As an allylic bromide, it is likely a lachrymator and an alkylating agent. Therefore, appropriate safety precautions should be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere.

-

Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.

Conclusion

2-(Bromomethyl)-3-methyl-1,3-butadiene is a valuable synthetic intermediate with a rich and versatile chemistry. Its stability is a key consideration for its storage and handling, with temperature and light being critical factors to control. The reactivity of the molecule is dominated by the allylic bromide, which readily undergoes nucleophilic substitution, and the conjugated diene system, which can participate in polymerization and Diels-Alder reactions. While specific quantitative data on its stability and reactivity remains limited in publicly accessible literature, this guide provides a framework for understanding its chemical behavior based on the principles of organic chemistry and data from related compounds. Further experimental investigation into the thermal properties and reaction kinetics of this compound would be highly beneficial to the scientific community.

References

- 1. Studies in the pyrolysis of organic bromides. Part I. The kinetics of the decomposition of allyl bromide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Studies in the pyrolysis of organic bromides. Part I. The kinetics of the decomposition of allyl bromide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 2-Methyl-1,3-butadiene (stabilised) for synthesis 78-79-5 [sigmaaldrich.com]

- 4. 2-Methyl-1,3-butadiene-1-13C, >=99 atom % 13C, >=97% (CP), contains p-tert-butylcatechol as stabilizer | C5H8 | CID 71309545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The intricate dance of electrons in substituted butadienes: A technical guide for researchers

An in-depth exploration of the electronic properties of substituted butadienes reveals a tunable landscape of molecular orbitals and energy gaps, with profound implications for materials science and drug development. The introduction of various functional groups onto the fundamental 1,3-butadiene framework systematically alters its electronic behavior, influencing reactivity, stability, and spectroscopic characteristics.

The electronic properties of conjugated systems like 1,3-butadiene are of significant interest due to their role in a wide array of chemical and biological processes. The ability to modulate these properties through the strategic placement of substituent groups opens up possibilities for designing molecules with tailored functionalities. This guide provides a comprehensive overview of the electronic properties of substituted butadienes, drawing on both computational and experimental data to offer a detailed understanding for researchers, scientists, and professionals in drug development.

The Foundation: Electronic Structure of 1,3-Butadiene

In its ground state, 1,3-butadiene exists predominantly in a planar s-trans conformation, with a smaller population of a non-planar s-gauche conformer at a higher energy.[1] The defining feature of butadiene is its conjugated π-system, formed by the overlap of four p-orbitals on the adjacent sp²-hybridized carbon atoms. This conjugation leads to the delocalization of π-electrons across the molecule, resulting in enhanced stability compared to non-conjugated dienes.[2]

The molecular orbitals (MOs) of 1,3-butadiene are a key to understanding its electronic behavior. The four p-orbitals combine to form four π-MOs: two bonding (π1 and π2) and two anti-bonding (π3* and π4). The highest occupied molecular orbital (HOMO) is π2, and the lowest unoccupied molecular orbital (LUMO) is π3. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions and reactivity. For unsubstituted 1,3-butadiene, the experimental ionization potential, which corresponds to the energy required to remove an electron from the HOMO, is approximately 9.07 eV.[3] Its UV-Vis absorption maximum (λmax), corresponding to the π to π* transition (HOMO to LUMO), is observed at 217 nm.[4]

The Impact of Substitution: Modulating Electronic Properties

The introduction of substituent groups onto the butadiene backbone has a predictable and significant impact on its electronic properties. These effects can be broadly categorized based on the electron-donating or electron-withdrawing nature of the substituent.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkyl (-CH3), amino (-NH2), and methoxy (-OCH3) groups, increase the electron density of the conjugated π-system. This has two primary effects:

-

Raising the HOMO Energy: By pushing electron density into the π-system, EDGs raise the energy of the HOMO. This makes the molecule easier to ionize (lower ionization potential) and more nucleophilic.

-

Decreasing the HOMO-LUMO Gap: The increase in HOMO energy is generally more pronounced than the effect on the LUMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the UV-Vis absorption spectrum, meaning the molecule absorbs light at a longer wavelength.[5]

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), pull electron density away from the conjugated π-system. Their effects are generally opposite to those of EDGs:

-

Lowering the LUMO Energy: EWGs stabilize the LUMO by withdrawing electron density, making the molecule more electrophilic and increasing its electron affinity.

-

Decreasing the HOMO-LUMO Gap: The lowering of the LUMO energy is the dominant effect, which also leads to a smaller HOMO-LUMO gap and a red shift in the UV-Vis absorption spectrum.[5]

The position of the substituent on the butadiene chain also plays a role in the extent of these electronic perturbations.

Quantitative Data on Substituted Butadienes

The following tables summarize key quantitative data on the electronic properties of 1,3-butadiene and several of its substituted derivatives, based on computational studies.[6] This data provides a clear illustration of the trends discussed above.

| Compound | Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1,3-Butadiene | -H | - | -6.23 | -0.61 | 5.62 |

| 1-Amino-1,3-butadiene | -NH2 | 1 | -5.67 | -0.38 | 5.29 |

| 1-Methyl-1,3-butadiene | -CH3 | 1 | -6.01 | -0.51 | 5.50 |

| 1-Trifluoromethyl-1,3-butadiene | -CF3 | 1 | -6.65 | -1.13 | 5.52 |

| 1-Nitro-1,3-butadiene | -NO2 | 1 | -6.89 | -1.72 | 5.17 |

Table 1: Calculated Electronic Properties of Monosubstituted Butadienes.

| Compound | Substituents | Positions | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1,4-Diamino-1,3-butadiene | -NH2 | 1,4 | -5.21 | -0.19 | 5.02 |

| 1,4-Dimethyl-1,3-butadiene | -CH3 | 1,4 | -5.82 | -0.42 | 5.40 |

| 1,4-Dinitro-1,3-butadiene | -NO2 | 1,4 | -7.53 | -2.79 | 4.74 |

Table 2: Calculated Electronic Properties of Disubstituted Butadienes.

Experimental Protocols for Characterization

The electronic properties of substituted butadienes can be experimentally determined using a variety of techniques. Below are detailed methodologies for some of the key experiments.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potentials of molecules, which correspond to the energies of their molecular orbitals.

Methodology:

-

Sample Introduction: The substituted butadiene, which is typically a volatile liquid or gas, is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, usually ultraviolet (UV) light from a helium discharge lamp (He I at 21.22 eV) or synchrotron radiation.

-

Electron Energy Analysis: The kinetic energy of the photoelectrons ejected from the sample is measured using an electron energy analyzer.

-

Data Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons. The resulting spectrum shows a series of bands, each corresponding to the ionization from a different molecular orbital.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

Solution Preparation: A solution of the substituted butadiene (typically in the millimolar concentration range) is prepared in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6) to ensure conductivity.

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Potential Sweep: The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) is controlled by a potentiostat.

-

Data Acquisition: The current flowing between the working and counter electrodes is measured as a function of the applied potential.

-

Data Analysis: The resulting voltammogram shows peaks corresponding to the oxidation and reduction of the analyte. The onset potentials of the first oxidation and reduction waves can be used to estimate the HOMO and LUMO energies, respectively, often by calibration against a known standard like ferrocene/ferrocenium (Fc/Fc+).

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated systems like substituted butadienes, the absorption in the UV-Vis region corresponds to electronic transitions, primarily the HOMO-LUMO transition.

Methodology:

-

Sample Preparation: A dilute solution of the substituted butadiene is prepared in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.5).

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

-

Spectrum Acquisition: The instrument scans a range of wavelengths (e.g., 200-800 nm) and records the absorbance at each wavelength.

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified, which corresponds to the energy of the principal electronic transition.

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic properties of substituted butadienes.

Conclusion

The electronic properties of substituted butadienes are highly tunable through the judicious choice and placement of functional groups. Electron-donating groups generally raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, with both types of substituents typically leading to a smaller HOMO-LUMO gap and a red-shifted UV-Vis absorption. A thorough understanding of these structure-property relationships, supported by both computational and experimental data, is crucial for the rational design of novel materials with specific electronic and optical properties for applications ranging from organic electronics to the development of new therapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of this important class of conjugated molecules.

References

Theoretical Deep Dive into Bromomethylbutadiene Reactions: A Technical Guide for Researchers

October 27, 2025

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactions of bromomethylbutadienes, with a focus on their cycloaddition and nucleophilic substitution pathways. Drawing upon computational chemistry studies, this document presents quantitative thermodynamic and kinetic data, detailed reaction mechanisms, and computational protocols to serve as a valuable resource for researchers in organic synthesis, computational chemistry, and drug development. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying principles governing the reactivity of these versatile synthons.

Introduction

Bromomethylbutadienes are a class of substituted dienes that have garnered significant interest in organic synthesis due to their dual functionality. The conjugated diene system readily participates in pericyclic reactions, most notably the Diels-Alder reaction, providing a powerful tool for the construction of six-membered rings. Simultaneously, the bromomethyl group offers a reactive handle for nucleophilic substitution, allowing for further functionalization of the carbon skeleton. Understanding the theoretical underpinnings of these competing and complementary reaction pathways is crucial for predicting reactivity, controlling selectivity, and designing novel synthetic strategies.

This guide summarizes key findings from theoretical studies, primarily employing Density Functional Theory (DFT), to elucidate the mechanistic intricacies and energetic landscapes of bromomethylbutadiene reactions. By presenting quantitative data in a structured format and visualizing complex reaction pathways, we aim to provide a clear and in-depth resource for the scientific community.

Theoretical Studies on the Diels-Alder Reaction of Bromomethylbutadienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of cyclohexene derivatives. Theoretical studies on brominated butadienes have provided significant insights into the mechanism and energetics of these transformations.

The Case of 2,3-Dibromo-1,3-butadiene

A notable computational study investigated the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride. This study provides a foundational understanding of the impact of halogen substitution on the reaction profile.

The neutral reaction is predicted to proceed through a concerted and symmetric mechanism. In contrast, the cationic reaction is asymmetric and can be either concerted or stepwise. The activation barriers in the cationic reaction are significantly lower than those in the neutral system, suggesting that the ionic variant is kinetically more favorable.[1]

Quantitative Data from DFT Calculations

The following tables summarize the calculated activation and reaction energies for the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride, as determined by DFT calculations at the M06-2X/6-31G* level of theory.[1]

Table 1: Calculated Energies for the Neutral Diels-Alder Reaction [1]

| Reaction Pathway | Activation Energy (eV) | Reaction Energy (eV) |

| Exo | 0.49 | -1.14 |

| Endo | 0.37 | -1.16 |

Table 2: Calculated Energies for the Cationic Diels-Alder Reaction [1]

| Reaction Pathway | Activation Energy (eV) | Reaction Energy (eV) |

| Exo | 0.29 | -1.82 |

| Endo | 0.09 | -1.83 |

These data highlight the endo-selectivity of both the neutral and cationic reactions, with the endo transition state being energetically favored.

Theoretical Insights into Nucleophilic Substitution Reactions

The presence of a bromomethyl group in bromomethylbutadienes makes them susceptible to nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. While specific theoretical studies on nucleophilic substitution reactions of bromomethylbutadienes are not extensively available in the reviewed literature, the general principles of SN2 reactions can be applied.

The reactivity in SN2 reactions is governed by factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon. Computational studies on analogous systems can provide valuable predictions regarding the feasibility and kinetics of such reactions.

Computational and Experimental Protocols

Computational Methodology for Diels-Alder Reactions

The theoretical data presented in this guide were primarily obtained through Density Functional Theory (DFT) calculations. A common and effective methodology for studying Diels-Alder reactions involves the following steps:

-

Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a suitable DFT functional and basis set (e.g., M06-2X/6-31G*).[1]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the reactants and products.

Experimental Protocol: Synthesis of 2-Bromomethyl-1,3-butadiene

The following is a detailed protocol for the synthesis of 2-bromomethyl-1,3-butadiene, a key precursor for many of the reactions discussed in this guide. This procedure is adapted from a published method.[2]

Materials:

-

Isoprene

-

Bromine

-

Sodium ethoxide

-

Dry Tetrahydrofuran (THF)

-

Dry ice/acetone bath

Procedure:

-

Bromination of Isoprene: In a flask equipped with a dropping funnel and a stirrer, and maintained at a temperature below -20 °C using a dry ice/acetone bath, slowly add bromine dropwise to a solution of isoprene in a suitable solvent. This reaction should yield 1,4-dibromo-2-methyl-2-butene.[2]

-

Elimination Reaction: The resulting dibromide is then subjected to an elimination reaction to form 2-bromomethyl-1,3-butadiene.[2]

-

Nucleophilic Substitution (Example): To a solution of sodium ethoxide in dry THF at 0 °C, add the prepared 2-bromomethyl-1,3-butadiene dropwise. The reaction mixture is then stirred overnight at 40 °C. The product, 2-ethoxymethyl-1,3-butadiene, can be obtained after distillation under reduced pressure.[2]

Signaling Pathways and Logical Relationships

The reactivity of bromomethylbutadienes can be understood through the interplay of their frontier molecular orbitals (FMOs). In a normal-demand Diels-Alder reaction, the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The presence of substituents on both the diene and the dienophile can modulate the energies of these orbitals, thereby influencing the reaction rate and selectivity.

In the case of nucleophilic substitution, the reaction is driven by the interaction of the nucleophile's HOMO with the LUMO of the electrophilic carbon atom in the bromomethyl group.

References

Frontier Molecular Orbitals of Bromomethylbutadiene: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules.[1][2] It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[2][3][4] The HOMO, being the highest energy orbital containing electrons, acts as a nucleophile or electron donor.[1][4] Conversely, the LUMO is the lowest energy orbital devoid of electrons and thus acts as an electrophile or electron acceptor.[1][4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the kinetic stability and reactivity of a molecule.[3] A smaller HOMO-LUMO gap generally implies higher reactivity.[3]

For conjugated systems like 1,3-butadiene, the π molecular orbitals are of primary importance in determining their chemical behavior. The four p-orbitals of the sp²-hybridized carbon atoms combine to form four π molecular orbitals (ψ₁, ψ₂, ψ₃, and ψ₄). In the ground state, the four π electrons occupy the two lowest energy bonding orbitals, ψ₁ and ψ₂. Therefore, ψ₂ is the HOMO and ψ₃* is the LUMO.

Qualitative Effects of Substituents on the Frontier Orbitals of Butadiene

The introduction of substituents onto the butadiene backbone significantly perturbs the energy and electron distribution of its frontier molecular orbitals. The nature of these substituents—whether they are electron-donating or electron-withdrawing—dictates the resulting changes.

2.1. Methyl Group (Electron-Donating)

The methyl group is an electron-donating group (EDG) through hyperconjugation and inductive effects. When attached to the butadiene system, it will:

-

Increase the energy of the HOMO: The electron-donating nature of the methyl group destabilizes the HOMO, raising its energy level. This makes the molecule a better electron donor (more nucleophilic).

-

Increase the energy of the LUMO: The LUMO energy is also raised, although generally to a lesser extent than the HOMO.

2.2. Bromo Group (Electron-Withdrawing and -Donating Effects)

The bromine atom exhibits dual electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density through the sigma bond network. This is an electron-withdrawing effect that tends to lower the energy of both the HOMO and LUMO.

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can participate in conjugation with the π-system of the butadiene. This is an electron-donating effect that tends to raise the energy of both the HOMO and LUMO.

The net effect of the bromo substituent depends on its position on the butadiene chain and the relative strengths of its inductive and mesomeric effects. In many cases, the inductive effect is dominant, leading to a net lowering of the HOMO and LUMO energies.

2.3. Combined Effect in Bromomethylbutadiene

The precise impact on the FMOs of this compound will depend on the specific isomers (i.e., the relative positions of the bromo and methyl groups). However, a general prediction can be made:

-

The electron-donating methyl group will tend to raise the HOMO energy, increasing its nucleophilicity.

-

The electron-withdrawing inductive effect of the bromine will tend to lower both the HOMO and LUMO energies, potentially increasing the molecule's electrophilicity and influencing its reactivity in reactions like the Diels-Alder reaction.

The interplay of these opposing electronic effects makes a qualitative prediction challenging. Therefore, computational chemistry methods are indispensable for obtaining accurate quantitative data.

Computational Chemistry Protocols for Determining Frontier Molecular Orbitals

To obtain precise quantitative data on the HOMO and LUMO energies, orbital coefficients, and electron density distribution of this compound, in silico methods are employed. The following outlines a typical computational workflow.

3.1. Molecular Geometry Optimization

The first step is to determine the lowest energy conformation of the this compound isomer of interest.

-

Method: Density Functional Theory (DFT) is a widely used and accurate method. A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is typically sufficient for geometry optimization. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in a molecule containing a halogen.

3.2. Frequency Calculation

Following optimization, a frequency calculation is performed at the same level of theory to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

3.3. Single-Point Energy and Molecular Orbital Calculation

With the optimized geometry, a more accurate single-point energy calculation is often performed using a higher level of theory or a larger basis set to obtain more reliable electronic properties.

-

Method: DFT (e.g., B3LYP, M06-2X) or ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be used.

-

Basis Set: For halogenated compounds, correlation-consistent basis sets like aug-cc-pVDZ or aug-cc-pVTZ are recommended for higher accuracy.

-

Output: This calculation will provide the energies of all molecular orbitals, including the HOMO and LUMO. The output files can also be used to visualize the three-dimensional shapes of these orbitals and to determine the orbital coefficients on each atom.

Hypothetical Quantitative Data

While specific experimental data is unavailable, a computational study would yield data that could be presented as follows:

Table 1: Calculated Frontier Molecular Orbital Energies of a this compound Isomer

| Molecular Orbital | Energy (eV) |

| LUMO+1 | Value |

| LUMO | Value |

| HOMO | Value |

| HOMO-1 | Value |

Note: The values in this table are placeholders and would be populated with data from a quantum chemical calculation.

Table 2: Selected Atomic Orbital Coefficients for the HOMO and LUMO of a this compound Isomer

| Atom | HOMO Coefficient | LUMO Coefficient |

| C1 | Value | Value |

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| Br | Value | Value |

| C(Me) | Value | Value |

Note: The values in this table are placeholders. The magnitude of the coefficients indicates the contribution of each atomic orbital to the molecular orbital and is crucial for predicting regioselectivity in reactions.

Reactivity and Signaling Pathways: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where FMO theory is used to predict reactivity and stereoselectivity. In a normal-electron-demand Diels-Alder reaction, the diene's HOMO interacts with the dienophile's LUMO.

Below is a diagram illustrating the logical workflow for predicting the outcome of a Diels-Alder reaction involving a substituted butadiene like this compound.

Caption: FMO-based workflow for predicting Diels-Alder reactivity.

Conclusion

Understanding the frontier molecular orbitals of this compound is paramount for predicting its chemical reactivity. While experimental data remains to be published, theoretical and computational chemistry provides a powerful framework for elucidating the electronic structure of this and other substituted dienes. By considering the electronic nature of the bromo and methyl substituents and employing robust computational protocols, researchers can gain detailed insights into the HOMO and LUMO energies and coefficients. This knowledge is instrumental in designing and optimizing synthetic routes for novel compounds in drug discovery and materials science.

References

The Discovery and Application of 2-Substituted 1,3-Butadienes: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of 2-substituted 1,3-butadienes, offering a critical resource for researchers and scientists in the field of drug discovery.

Introduction

The 1,3-butadiene scaffold is a cornerstone of organic chemistry, renowned for its utility in constructing complex molecular architectures, most notably through the Diels-Alder reaction. The strategic placement of substituents at the 2-position of the diene system profoundly influences its reactivity and allows for the introduction of diverse chemical functionalities. This has made 2-substituted 1,3-butadienes valuable building blocks in the synthesis of natural products, polymers, and, increasingly, pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important class of molecules, with a particular focus on their emerging role in drug development.

Historically, the study of 1,3-butadiene and its derivatives was primarily driven by the burgeoning polymer industry in the early 20th century. The initial production of butadiene from ethanol was reported in 1903, and subsequent research focused on developing efficient processes for producing synthetic rubber.[1][2] Isoprene (2-methyl-1,3-butadiene) stands as the most prominent naturally occurring 2-substituted 1,3-butadiene and is the monomeric unit of natural rubber.[1] The quest for synthetic rubbers with enhanced properties spurred the development of methods to synthesize a variety of 2-substituted 1,3-butadienes with tailored characteristics.[1][3]

Core Synthetic Methodologies

The synthesis of 2-substituted 1,3-butadienes has evolved significantly, with numerous methods available to introduce a wide array of substituents at the C2-position. These methods range from classical organic reactions to modern organometallic cross-coupling strategies.

Two-Step Synthesis from 1,4-Dibromo-2-butene

A practical and scalable two-step procedure provides access to a variety of 2-alkyl-1,3-butadienes.[4] The synthesis commences with the cuprate-mediated addition of an alkyl Grignard reagent to commercially available trans-1,4-dibromo-2-butene. This reaction proceeds via an SN2' mechanism to yield a 3-alkyl-4-bromo-1-butene intermediate. Subsequent dehydrohalogenation of this intermediate affords the desired 2-alkyl-1,3-butadiene.[4]

Caption: General workflow for the two-step synthesis of 2-alkyl-1,3-butadienes.

Synthesis of 2-Aryl and 2-Silyl-1,3-Butadienes

The introduction of aryl and silyl groups at the 2-position can be achieved through various cross-coupling methodologies. For instance, 2-aryl-3-silyl-1,3-butadienes can be prepared in a one-pot reaction from 1-benzyloxy-3-silyl-2-propyne, bis(iodozincio)methane, and an aryl halide in the presence of a nickel catalyst. Silyl-substituted butadienes are versatile intermediates that can be further functionalized.[1]

Synthesis of Functionalized 2-Substituted 1,3-Butadienes

A wide range of functional groups can be incorporated into the 2-position, leading to dienes with unique properties and reactivity. This includes alkoxy, halogen, and nitrogen-containing substituents. For example, 2-ethoxymethyl-1,3-butadiene can be synthesized from 2-bromomethyl-1,3-butadiene and sodium ethoxide.[1] The synthesis of 2-cyanomethyl-1,3-butadiene has also been reported, providing a route to monomers for oil and solvent-resistant synthetic rubbers.[1]

Quantitative Data on the Synthesis of 2-Substituted 1,3-Butadienes

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted 1,3-butadienes, providing a comparative overview of different synthetic approaches.

| Substituent (R) | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Isobutyl | 1,4-dibromo-2-butene | 1. Isobutylmagnesium chloride, CuI, Ether, -10 °C to rt2. DBU, CH2Cl2, reflux | 52 | [4] |

| Cyclohexyl | 1,4-dibromo-2-butene | 1. Cyclohexylmagnesium chloride, CuI, Ether, -78 °C to rt2. DBU, CH2Cl2, reflux | 73 (for intermediate) | [4] |

| Isopropyl | 1,4-dibromo-2-butene | 1. Isopropylmagnesium bromide, CuI, Ether, -10 °C2. KHMDS, THF, rt | 77 | [4] |

| Phenyl | Acetophenone | 1. Vinylmagnesium bromide, THF, 0 °C2. Pyridinium p-toluenesulfonate, Toluene, 80 °C | - | [1] |

| 4-Methoxyphenyl | 2-(4-methoxyphenyl)but-3-en-2-ol | Pyridinium p-toluenesulfonate | 46 | [1] |

| Adamantyl | 1-Adamantanecarboxylic acid | 1. Thionyl chloride2. Methylmagnesium iodide, Diethyl ether | - | [1] |

| Ethoxymethyl | 2-Bromomethyl-1,3-butadiene | Sodium ethoxide, THF, 0 °C to 40 °C | 63 | [1] |

| Triisopropoxysilyl | 1,4-dichloro-2-(trichlorosilyl)-2-butene | Isopropyl alcohol, Triethylamine, THF, 0 °C to 60 °C | 64 | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are protocols for key transformations in the synthesis of 2-substituted 1,3-butadienes.

Protocol 1: Synthesis of 3-(Bromomethyl)-4-methylpent-1-ene (Intermediate for 2-Isopropyl-1,3-butadiene)[4]

To a mixture of copper(I) iodide (3.31 g, 17.5 mmol) and 1,4-dibromo-2-butene (4.8 g, 23 mmol) in diethyl ether (35 mL) at -10 °C is added dropwise a freshly prepared solution of isopropylmagnesium bromide in ether (2.5 M, 14 mL, 35 mmol). The reaction progress is monitored by TLC (hexanes). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ether (2 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by Kugelrohr distillation (100–120 °C/7 mmHg) to yield 3-bromomethyl-4-methylpent-1-ene as a colorless oil (3.2 g, 79% yield).

Characterization Data:

-

1H NMR (400 MHz, CDCl3): δ 5.57 (m, 1H), 5.05 (m, 2H), 3.40 (m, 2H), 2.11 (m, 1H), 1.86(m, 1H) 0.83 (d, J =6.9 Hz, 3H), 0.76 (d, J =6.6 Hz, 3H).[4]

-

13C NMR (75 MHz, CDCl3): δ 138.9, 118.2, 52.2, 37.4, 29.9, 21.1, 18.9.[4]

-

IR (neat): 2960, 1670, 1486, 905, 790 cm-1.[4]

Protocol 2: Synthesis of 2-Isobutyl-1,3-butadiene[4]

To a solution of 3-(bromomethyl)-5-methylhex-1-ene (5.0 g, 26 mmol) in CH2Cl2 (90 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.4 g, 39 mmol). The mixture is heated to reflux for 8 hours. After cooling to room temperature, the mixture is washed with 10% HCl (20 mL). The aqueous phase is extracted with CH2Cl2 (3 x 20 mL). The combined organic layers are dried over sodium sulfate and filtered. The solvent is removed by Kugelrohr distillation to give 2-isobutyl-1,3-butadiene as a colorless oil (1.5 g, 52% yield).

Characterization Data:

-

1H NMR (300 MHz, CDCl3): δ 6.30 (dd, 1H, J = 10.8, 17.7 Hz), 5.21–4.86 (m, 4H), 2.01 (d, 2H, J = 7.2 Hz), 1.73 (m, 1H), 0.80 (d, 6H, J = 6.6 Hz).[4]

-

13C NMR (75 MHz, CDCl3): δ 145.4, 139.1, 116.7, 113.3, 41.3, 26.7, 22.7.[4]

-

IR (neat): 3190, 2879, 1280 cm-1.[4]

Applications in Drug Development and Medicinal Chemistry

The versatility of 2-substituted 1,3-butadienes makes them attractive scaffolds and intermediates in the design and synthesis of novel therapeutic agents. Their ability to undergo cycloaddition reactions provides a powerful tool for accessing complex, three-dimensional structures often found in biologically active natural products and their synthetic analogues.

Tubulin Polymerization Inhibitors

A significant application of 2-substituted 1,3-butadiene derivatives is in the development of anticancer agents that target tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for cancer chemotherapy. A series of novel butadiene derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activity against various human cancer cell lines.[5] The optimal compound, 9a , displayed IC50 values in the nanomolar range.[5]

Caption: Signaling pathway of tubulin polymerization inhibition by 2-substituted 1,3-butadiene derivatives.

Intermediates for Bioactive Heterocycles

Diaza-1,3-butadienes, structural analogues of 1,3-butadienes where carbon atoms are replaced by nitrogen, are valuable intermediates for the synthesis of a wide range of nitrogen-containing heterocycles. These include indoles, pyrazoles, imidazolines, and pyridazines, which are prevalent motifs in many approved drugs.[6] The ability to construct these heterocyclic cores through reactions such as cycloadditions and Michael-type additions highlights the potential of diene chemistry in medicinal chemistry programs.[6]

Furthermore, nitro-functionalized 1,3-butadienes have demonstrated potential as precursors for medicinally relevant heterocyclic compounds.[7] The electron-withdrawing nature of the nitro group activates the diene system for various transformations.

Quantitative Biological Data

The following table presents the in vitro antiproliferative activity of a series of 2-substituted 1,3-butadiene derivatives against various human cancer cell lines. This data underscores their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Reference |

| 9a | A549 (Lung) | 0.056 | [5] |

| 9a | HCT-116 (Colon) | 0.061 | [5] |

| 9a | MCF-7 (Breast) | 0.089 | [5] |

| 9a | HepG2 (Liver) | 0.073 | [5] |

| 9a | K562 (Leukemia) | 0.068 | [5] |

Future Perspectives

The field of 2-substituted 1,3-butadienes continues to expand, driven by the ongoing need for novel molecular entities in drug discovery and materials science. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, particularly those that are amenable to high-throughput synthesis and the creation of diverse compound libraries. The exploration of new biological targets for 2-substituted 1,3-butadiene derivatives beyond tubulin is a promising avenue for future research. Furthermore, the incorporation of these versatile building blocks into the total synthesis of complex natural products with therapeutic potential will undoubtedly continue to be a fruitful area of investigation. The continued development of this class of compounds holds significant promise for the advancement of medicinal chemistry and the discovery of new medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,3-Butadiene | Encyclopedia MDPI [encyclopedia.pub]

- 3. [PDF] Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers | Semantic Scholar [semanticscholar.org]

- 4. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and evaluation of new butadiene derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of Bromomethylbutadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic nature of bromomethylbutadiene, a versatile reagent in organic synthesis. The document outlines its reactivity, summarizes key quantitative data, presents detailed experimental protocols, and visualizes reaction mechanisms and workflows.

Introduction to this compound

This compound refers to a group of isomeric compounds with the chemical formula C₅H₇Br. The position of the bromine atom and the methyl group on the butadiene backbone significantly influences the molecule's electrophilicity and reactivity. The most commonly studied isomers include 1-bromo-2-methyl-1,3-butadiene and 2-bromo-3-methyl-1,3-butadiene. The electrophilicity of these compounds is primarily centered on the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack.[1] The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center.[1]

Electrophilic Reactivity and Reaction Mechanisms

This compound isomers participate in a variety of reactions where their electrophilic character is prominent. These reactions are crucial for the synthesis of complex organic molecules.

A key reaction showcasing the electrophilicity of this compound is nucleophilic substitution, where a nucleophile replaces the bromide leaving group.[2][3] These reactions can proceed through two primary mechanisms: Sₙ1 and Sₙ2.[2][4][5]

-

Sₙ2 Mechanism: This is a single-step, bimolecular reaction where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs.[5] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[2]

-

Sₙ1 Mechanism: This is a two-step, unimolecular reaction. The first and rate-determining step is the slow ionization of the this compound to form a carbocation intermediate and a bromide ion.[1][4] The stability of the resulting carbocation is a critical factor. The subsequent step is a rapid attack by the nucleophile on the carbocation.[1][4]

The prevalence of one mechanism over the other is influenced by the structure of the this compound isomer, the nature of the nucleophile, and the reaction conditions.

In the context of Diels-Alder reactions, this compound typically acts as the diene.[6][7][8] However, the bromine substituent can influence the electron density of the diene system. While the primary interaction is between the diene and a dienophile, the electrophilic centers in the this compound can be involved in subsequent or competing reactions. Computational studies on related compounds like 2,3-dibromo-1,3-butadiene show that these reactions can be concerted or stepwise.[9][10]

This compound can be used to form Grignard reagents by reacting with magnesium metal.[11][12][13][14][15] In this reaction, the electrophilic carbon of the C-Br bond is attacked by the magnesium, leading to an organomagnesium compound.[13][15] This process effectively inverts the polarity of the carbon atom, turning it into a potent nucleophile.[11][12][14]

Quantitative Data on Electrophilicity

Direct quantitative data on the electrophilicity of specific this compound isomers is sparse in readily available literature. However, we can infer relative electrophilicity from bond dissociation energies and computational studies of similar molecules.

| Parameter | Value (kJ/mol) | Significance |

| C-Br Bond Dissociation Energy | ~290 | A lower bond energy compared to C-Cl and C-F indicates a weaker bond, facilitating cleavage during nucleophilic attack.[1] |

Note: This table provides a generalized value for a C-Br bond. Specific values for this compound isomers would require dedicated computational or experimental studies.

Experimental Protocols

This protocol describes the general procedure for preparing a Grignard reagent, which can then be used in various synthetic applications.

Materials:

-

This compound isomer

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Round-bottom flask, condenser, and dropping funnel (all oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Place magnesium turnings in the oven-dried round-bottom flask under an inert atmosphere.[15]

-

Add a small crystal of iodine to activate the magnesium surface.[15]

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve the this compound in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated, often indicated by a color change or gentle refluxing.

-

Once the reaction has started, add the remaining this compound solution dropwise to maintain a steady reflux.

-